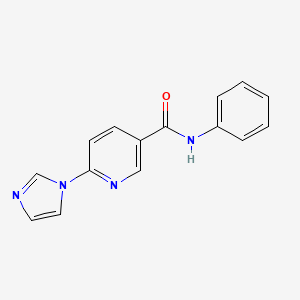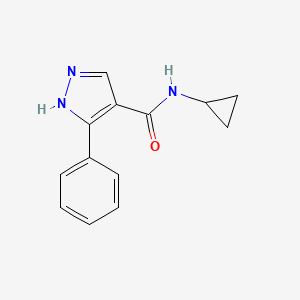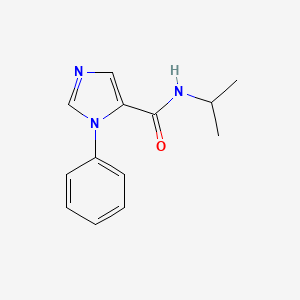
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide, also known as PHD inhibitor IOX2, is a small molecule inhibitor that has been used in scientific research for its ability to inhibit the activity of prolyl hydroxylase domain (PHD) enzymes. PHD enzymes play a crucial role in the regulation of cellular responses to hypoxia, making PHD inhibitors like IOX2 a promising tool for studying cellular responses to low oxygen conditions.
Mechanism of Action
IOX2 works by inhibiting the activity of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes, which normally hydroxylate HIF-α subunits under normoxic conditions, targeting them for degradation via the von Hippel-Lindau (VHL) protein. Inhibition of this compound enzymes by IOX2 leads to the stabilization of HIF-α subunits, which can then translocate to the nucleus and activate the transcription of genes involved in cellular responses to hypoxia.
Biochemical and Physiological Effects:
Through its inhibition of this compound enzymes, IOX2 has been shown to have a number of biochemical and physiological effects. In addition to its role in the regulation of the HIF pathway, IOX2 has also been shown to inhibit the activity of other enzymes involved in the regulation of cellular metabolism, including pyruvate dehydrogenase kinase (PDK) and factor inhibiting HIF (FIH). IOX2 has also been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of IOX2 is its specificity for 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes, allowing researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. IOX2 is also relatively easy to use and has been shown to be effective in a wide range of experimental systems. However, one limitation of IOX2 is its relatively short half-life, which can limit its effectiveness in long-term experiments.
Future Directions
There are a number of future directions for research involving IOX2 and 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide inhibitors more broadly. One area of interest is the development of more potent and selective this compound inhibitors, which could be used to further elucidate the role of this compound enzymes in cellular processes. Another area of interest is the use of this compound inhibitors in the treatment of diseases such as cancer and inflammation, where the regulation of the HIF pathway plays a key role. Finally, the use of this compound inhibitors in combination with other therapies, such as radiation or chemotherapy, could be explored as a potential strategy for enhancing the effectiveness of these treatments.
Synthesis Methods
The synthesis of IOX2 involves a multi-step process that begins with the reaction of 2-chloro-5-nitropyridine with imidazole to form 2-chloro-5-nitroimidazole. This compound is then reacted with phenylboronic acid to form 2-(phenylboronic acid)-5-nitroimidazole. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of IOX2.
Scientific Research Applications
IOX2 has been used extensively in scientific research to study the role of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes in various cellular processes. One of the main applications of IOX2 has been in the study of cellular responses to hypoxia, as this compound enzymes play a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway. IOX2 has also been used to study the role of this compound enzymes in cancer progression, angiogenesis, and inflammation.
Properties
IUPAC Name |
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-13-4-2-1-3-5-13)12-6-7-14(17-10-12)19-9-8-16-11-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDPSFYMAJFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)

![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)


![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)


![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)

